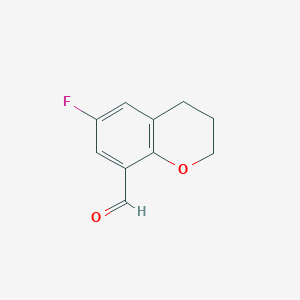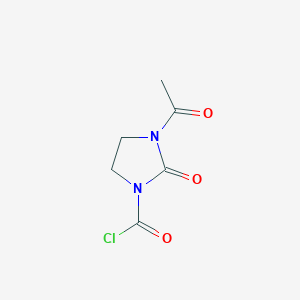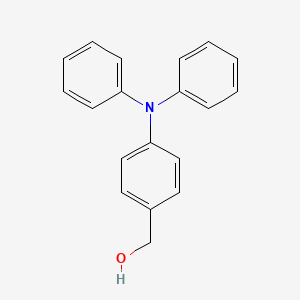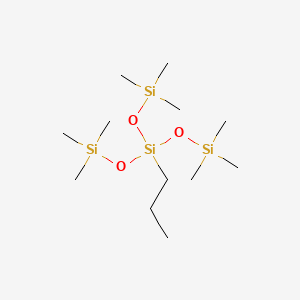
Propyltris(trimethylsiloxy)silane
Übersicht
Beschreibung
Propyltris(trimethylsiloxy)silane is a siloxane compound with the molecular formula C12H34O3Si4. It is known for its unique structural properties, which include a trisiloxane backbone with hexamethyl and propyl groups, as well as a trimethylsilyl-oxy group. This compound is used in various industrial and scientific applications due to its stability and reactivity.
Wissenschaftliche Forschungsanwendungen
Propyltris(trimethylsiloxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is utilized in the modification of biomolecules and in the development of biocompatible materials.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with this compound are H315, H319, and H335 . Precautionary measures include avoiding long-term inhalation of its vapor and contact with skin and eyes .
Wirkmechanismus
Target of Action
The primary targets of 1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane This compound is a type of organosilicon compound, which are known for their wide range of applications due to their unique properties .
Mode of Action
The exact mode of action of 1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane Organosilicon compounds, in general, are known for their ability to form stable covalent bonds with other elements, which can lead to various chemical reactions .
Biochemical Pathways
The biochemical pathways affected by 1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane Organosilicon compounds are known to participate in a variety of chemical reactions due to their unique properties .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane It’s known that the compound has a molecular weight of 38484, a density of 087 g/mL at 25 °C, and a water solubility of 1507ng/L at 23℃ . These properties can influence its bioavailability.
Result of Action
The molecular and cellular effects of 1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane Organosilicon compounds are known for their wide range of applications, including in the production of silicones, in surface chemistry, and in organic synthesis .
Action Environment
The action, efficacy, and stability of 1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane can be influenced by various environmental factors. For instance, it’s known that the compound is stable under inert atmosphere and room temperature conditions . It’s also known to have a low reaction with water under neutral conditions .
Vorbereitungsmethoden
The synthesis of Propyltris(trimethylsiloxy)silane typically involves the reaction of hexamethylcyclotrisiloxane with propyltrichlorosilane in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The product is then purified through distillation or recrystallization to obtain the desired compound .
Analyse Chemischer Reaktionen
Propyltris(trimethylsiloxy)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or peracids to form silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce silane derivatives.
Substitution: The trimethylsilyl-oxy group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Vergleich Mit ähnlichen Verbindungen
Propyltris(trimethylsiloxy)silane can be compared with other similar compounds such as:
1,1,1,3,5,5,5-Heptamethyltrisiloxane: This compound has a similar trisiloxane backbone but lacks the propyl and trimethylsilyl-oxy groups, making it less reactive in certain applications.
Tetrakis(trimethylsiloxy)silane: This compound has four trimethylsiloxy groups attached to a central silicon atom, providing higher reactivity but different structural properties compared to this compound.
Eigenschaften
IUPAC Name |
trimethyl-[propyl-bis(trimethylsilyloxy)silyl]oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H34O3Si4/c1-11-12-19(13-16(2,3)4,14-17(5,6)7)15-18(8,9)10/h11-12H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTUWEUXLNHYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H34O3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462462 | |
| Record name | 1,1,1,5,5,5-hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60111-46-8 | |
| Record name | 1,1,1,5,5,5-hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


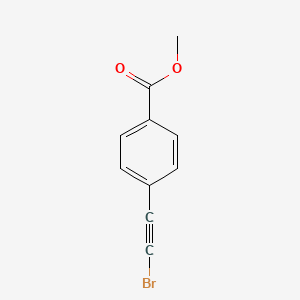
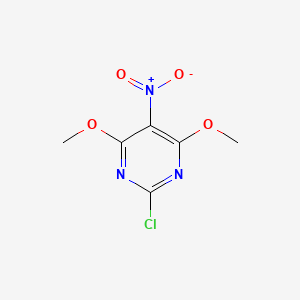
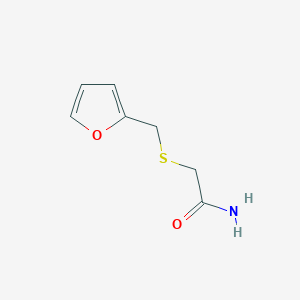
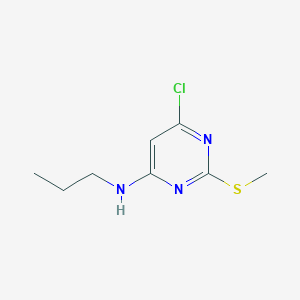
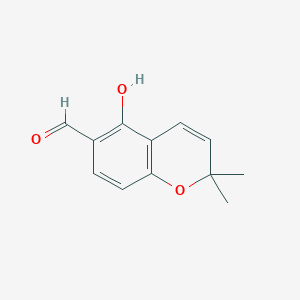
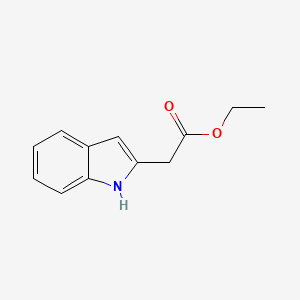
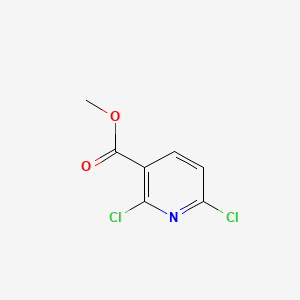
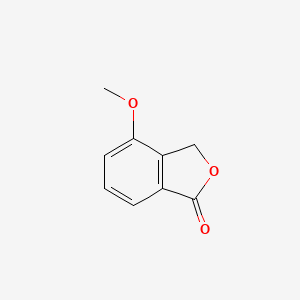
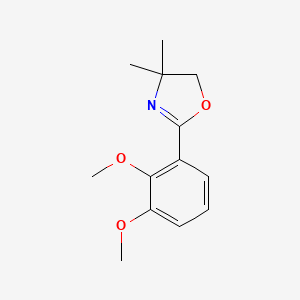
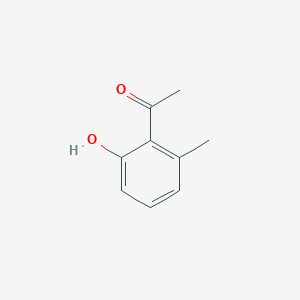
![Methylenebis[dimethyl(2-pyridyl)silane]](/img/structure/B1589093.png)
